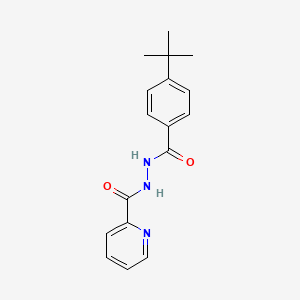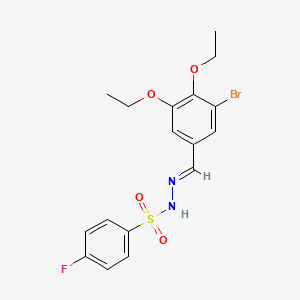
2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It was first synthesized in 1999 and has since been used in various studies to investigate its mechanism of action and potential applications.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one involves its interaction with chloride channels. 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one binds to the intracellular side of the channel and blocks the flow of chloride ions through the channel. This results in the inhibition of various physiological processes that are dependent on chloride ion flow.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has been shown to have various biochemical and physiological effects. In neurons, 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has been shown to inhibit the release of neurotransmitters and modulate synaptic transmission. In smooth muscle cells, 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has been shown to inhibit contraction and modulate vascular tone. In epithelial cells, 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has been shown to inhibit fluid secretion and modulate ion transport.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also selective for chloride channels and does not affect other ion channels. However, 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of more potent and selective chloride channel blockers. Another potential direction is the investigation of the role of chloride channels in various disease states, such as hypertension and cystic fibrosis. Additionally, 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one could be used as a tool to investigate the role of chloride channels in cancer cell migration and invasion.
合成法
The synthesis of 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one involves the reaction of 2,4-dichlorophenyl isocyanate with 2-methylphenylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one. The synthesis method is relatively simple and has been optimized for large-scale production.
科学的研究の応用
2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is its use as a chloride channel blocker. 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has been shown to selectively block chloride channels in various cell types, including neurons, smooth muscle cells, and epithelial cells. This property has made 2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one a valuable tool for investigating the role of chloride channels in various physiological processes.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-4-2-3-5-12(10)15-9-16(21)22-17(20-15)13-7-6-11(18)8-14(13)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBANUNUNDRFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B5808423.png)
![N-[4-(N-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B5808429.png)

![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)


![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)




![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)